molecular formula C7H5NO B1253681 Furo[3,2-b]pyridine CAS No. 272-62-8

Furo[3,2-b]pyridine

Cat. No.: B1253681
CAS No.: 272-62-8
M. Wt: 119.12 g/mol
InChI Key: YRTCKZIKGWZNCU-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound consists of a fused furan and pyridine ring, which contributes to its unique chemical behavior and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . Another method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ylmethanol .

Scientific Research Applications

Furo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This interaction can disrupt key cellular signaling pathways, leading to its therapeutic effects . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparison with Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine
  • Pyrrolo[3,4-c]pyridine

Comparison: Furo[3,2-b]pyridine is unique due to its specific ring fusion, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound has distinct pharmacological properties and binding affinities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCKZIKGWZNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480596
Record name furo[3,2-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-62-8
Record name Furo[3,2-b]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,2-b]pyridine
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Synthesis routes and methods I

Procedure details

Reaction of 30 with ethyl bromoacetate in the presence of a non-nucleophilic base such as sodium hydride in a suitable organic solvent such as tetrahydrofuran gives a compound of formula 31. Treatment of 31 with base such as sodium ethoxide in ethanol, followed by thermolysis of the resulting 2-carboxyfuro[3,2-b]pyridine of formula 32 gives furo[3,2-b]pyridine of formula 33 ((see., Shiotani, S., and Moriata, H. J. Heterocyclic Chem., 23, 665 (1986))
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of PdCl2(PPh3)2 (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1 mmol) in TEA (100 mL) and THF (200 mL) under nitrogen was added a mixture of 2-bromo-3-acetoxy-pyridine (13.1 g, 60.6 mmol) and TMS-acetylene (7.0 g, 71 mmol) in THF (100 mL) in one portion. The mixture was stirred at room temperature for 1 hour. Then quenched with saturated NaHCO3 (50 mL) and MeOH (50 mL). The mixture was stirred at 80° C. for 2 hours. After cooling, the mixture was extracted with ether. The organic phase was dried and concentrated. The residue was subject to column chromatography to afford Furo[3,2-b]pyridine (1.54 g, 21%). 1H NMR (CDCl3, 400 MHz) δ 8.55 (m, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.72 (m, 1H), 6.99 (m, 1H).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Chlorofuropyridine (7, 1.27 g, 8.27 mmol) is treated with zinc (3.23 g, 49.6 mmol) in acetic acid (20 ml) at refluxing temperature until the starting material disappears (˜4 hours). The reaction is filtered to remove solid. The filtrate is concentrated and the residue is dissolved in water. After basification with 1N sodium hydroxide, the mixture is extracted with methylene chloride. Evaporation leaves a yellow oil, which is purified with flash column chromatography on silica gel to give furopyridine as a yellow oil (8).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-b]pyridine
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Furo[3,2-b]pyridine
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Furo[3,2-b]pyridine
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Furo[3,2-b]pyridine
Customer
Q & A

A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.

ANone: The molecular formula of this compound is C7H5NO. Its molecular weight is 119.12 g/mol.

A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized this compound derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.

ANone: The available research focuses on this compound as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.

A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific this compound derivative (compound 12h), providing insights into their binding mode. []

A: SAR studies have demonstrated that the position and type of substituents on the this compound core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []

A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]

A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a this compound derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.

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